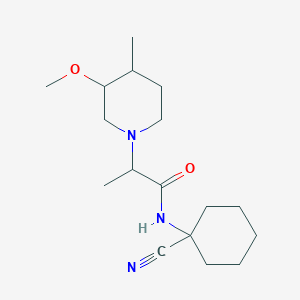
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide (CMC) is a research chemical that belongs to the class of designer drugs known as dissociatives. CMC is structurally similar to other dissociatives such as ketamine and phencyclidine (PCP). It is a synthetic compound that is used for scientific research purposes only. CMC has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves its interaction with the NMDA receptor in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. This compound acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, analgesia, dissociation, and hallucinations. These effects are similar to those of other dissociatives such as ketamine and PCP. This compound has been shown to have a rapid onset of action and a short duration of effect, which makes it a useful tool for studying the NMDA receptor and its role in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the receptor in a more specific and controlled manner. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide. One area of interest is its potential use in the treatment of depression and other mental health disorders. This compound has been shown to have rapid antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the study of synaptic plasticity and its role in learning and memory. This compound has been shown to affect synaptic plasticity in the brain, and further research is needed to determine its specific effects and mechanisms of action.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders. Its mechanism of action involves its interaction with the NMDA receptor in the brain, which results in sedation, analgesia, dissociation, and hallucinations. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 1-cyanocyclohexane with 3-methoxy-4-methylpiperidine to form N-(1-cyanocyclohexyl)-3-methoxy-4-methylpiperidine. This intermediate is then reacted with propanoyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been studied for its potential use as an anesthetic and analgesic in medical settings. It has also been investigated for its effects on the central nervous system and its potential use in treating mental health disorders. This compound has been shown to have a similar mechanism of action to other dissociatives, such as ketamine and PCP, which act on the N-methyl-D-aspartate (NMDA) receptor.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13-7-10-20(11-15(13)22-3)14(2)16(21)19-17(12-18)8-5-4-6-9-17/h13-15H,4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQHWRHHVLJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)


![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)

![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2695838.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)